molecular formula C13H21NO5S B2630399 1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate CAS No. 211299-16-0

1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B2630399
CAS No.: 211299-16-0
M. Wt: 303.37
InChI Key: ITWZZLDRFDBIQO-UWVGGRQHSA-N
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Description

1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups. The acetylsulfanyl group is then added through a thiolation reaction. Each step requires specific reagents and conditions, such as the use of strong bases, protecting groups, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to an alcohol.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

  • 1-tert-butyl 2-methyl (2S,4S)-4-(hydroxysulfanyl)pyrrolidine-1,2-dicarboxylate
  • 1-tert-butyl 2-methyl (2S,4S)-4-(methylsulfanyl)pyrrolidine-1,2-dicarboxylate
  • 1-tert-butyl 2-methyl (2S,4S)-4-(phenylsulfanyl)pyrrolidine-1,2-dicarboxylate

Comparison: Compared to its similar compounds, 1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate is unique due to the presence of the acetylsulfanyl group, which can impart different chemical reactivity and biological activity

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-acetylsulfanylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5S/c1-8(15)20-9-6-10(11(16)18-5)14(7-9)12(17)19-13(2,3)4/h9-10H,6-7H2,1-5H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWZZLDRFDBIQO-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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